molecular formula C8H8ClN5O B8356565 9-Allyloxy-2-amino-6-chloropurine

9-Allyloxy-2-amino-6-chloropurine

Cat. No.: B8356565
M. Wt: 225.63 g/mol
InChI Key: BSIUHSBPKRPAMH-UHFFFAOYSA-N
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Description

9-Allyloxy-2-amino-6-chloropurine is a purine derivative featuring an allyloxy group at the N9 position, an amino group at C2, and a chlorine atom at C4. Its synthesis involves reacting 2-amino-6-chloropurine with allyl bromide under basic conditions (sodium hydride in acetonitrile), yielding the product in 50% yield after purification . Structural characterization via NMR (¹H and ¹³C) confirms the substitution pattern, with distinct signals for the allyloxy moiety (δ 5.98–6.07 ppm for the allyl protons and δ 45.4 ppm for the allyl carbons) . This compound serves as a precursor for further modifications, such as isoxazole ring formation, to generate bioactive derivatives .

Properties

Molecular Formula

C8H8ClN5O

Molecular Weight

225.63 g/mol

IUPAC Name

6-chloro-9-prop-2-enoxypurin-2-amine

InChI

InChI=1S/C8H8ClN5O/c1-2-3-15-14-4-11-5-6(9)12-8(10)13-7(5)14/h2,4H,1,3H2,(H2,10,12,13)

InChI Key

BSIUHSBPKRPAMH-UHFFFAOYSA-N

Canonical SMILES

C=CCON1C=NC2=C1N=C(N=C2Cl)N

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Observations:
  • Substituent Effects on Reactivity : Allyloxy and propargyl groups (e.g., 9-Allyloxy and 9-propargyl derivatives) exhibit moderate yields (50% and 49%, respectively) due to steric challenges during alkylation . In contrast, linear alkyl chains (e.g., 9a’s butynyl group) achieve higher yields (59%) under milder conditions .
  • Biological Activity: Anticancer Potential: NCP’s norbornyl group enhances membrane permeability (Papp = 12.6 ×10⁻⁵ cm/s) and disrupts GSH metabolism in leukemia cells . Antiviral Applications: Famciclovir intermediates with diacetoxybutyl chains act as prodrugs, improving oral bioavailability . Enzyme Inhibition: Allyloxy derivatives serve as scaffolds for kinase inhibitors due to their ability to form hydrogen bonds via the amino group and hydrophobic interactions with the allyl chain .

Physicochemical and Pharmacokinetic Comparisons

Property 9-Allyloxy-2-amino-6-chloropurine 9a (Butynyl Derivative) NCP (Norbornyl Derivative) Famciclovir Intermediate
Molecular Weight (g/mol) 225.6 241.06 254.7 355.78
LogP (Predicted) ~1.2 ~2.5 ~2.8 ~0.92
Solubility Poor in water; soluble in DMSO Moderate in DMF Low aqueous solubility Soluble in methanol/DMSO
Thermal Stability Stable up to 150°C m.p. 92–94°C m.p. 198–200°C m.p. 132–134°C
Key Insights:
  • Lipophilicity: Norbornyl (NCP) and butynyl (9a) substituents increase LogP values, enhancing membrane permeability but reducing aqueous solubility .
  • Thermal Stability : Higher melting points in NCP and Famciclovir intermediates correlate with rigid bicyclic or branched structures .

Mechanistic and Functional Differences

  • GSH Depletion (NCP) : NCP forms glutathione conjugates (NCP-GS), depleting intracellular GSH and sensitizing cancer cells to oxidative stress .
  • Antiviral Mechanism (Famciclovir) : The diacetoxybutyl chain undergoes enzymatic hydrolysis to release penciclovir, inhibiting viral DNA polymerase .
  • Kinase Inhibition (Allyloxy Derivative): The allyloxy group’s flexibility allows optimal positioning in ATP-binding pockets of kinases, while the C2 amino group mediates hydrogen bonding .

Q & A

Q. What are the standard synthetic protocols for preparing 9-Allyloxy-2-amino-6-chloropurine?

The synthesis typically involves alkylation or nucleophilic substitution of 2-amino-6-chloropurine precursors. For example:

  • Alkylation : Reacting 2-amino-6-chloropurine with allyl bromide or allyloxy derivatives under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or toluene .
  • Cross-coupling : Utilizing palladium-catalyzed Suzuki-Miyaura coupling to introduce aryl or allyl groups. A representative procedure involves refluxing 6-chloro-9-protected purines with allyl boronic acids in toluene using Pd(PPh₃)₄ as a catalyst .
  • Purification : Solid-supported reagents or column chromatography (e.g., EtOAc/hexane gradients) are effective for isolating the product .

Q. What analytical techniques are essential for confirming the structure of this compound?

Key methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm allyloxy substitution patterns and purine ring integrity (e.g., δ ~42.9 ppm for CH₂-N linkage in similar compounds) .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., m/z 357.75 [M+1] in a derivative) validates molecular weight .
  • Elemental Analysis : Confirms empirical formula (e.g., C₁₆H₁₂ClN₅O₃) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for introducing allyloxy groups in purine derivatives?

Optimization strategies include:

  • Catalyst Screening : Testing Pd-based catalysts (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄) to enhance coupling efficiency .
  • Solvent Effects : Evaluating polar solvents (DMF, DMSO) for alkylation vs. non-polar solvents (toluene) for cross-coupling .
  • Temperature Control : Reflux conditions (100–120°C) for cross-coupling vs. room temperature for milder alkylation .
  • Side-Product Analysis : Monitoring by TLC or HPLC to identify undesired N7 vs. N9 regioisomers .

Q. How should discrepancies in biological activity data between studies be methodologically addressed?

  • Dose-Response Curves : Establish consistent concentration ranges (e.g., 1–100 µM) across assays to compare potency .
  • Enzyme Assay Validation : Use standardized protocols (e.g., ATPase inhibition assays) with positive controls (e.g., known kinase inhibitors) .
  • Structural Confirmation : Re-analyze compound purity via NMR/MS to rule out degradation or isomerization .
  • Meta-Analysis : Apply statistical tools (e.g., random-effects models) to reconcile conflicting results, as seen in longitudinal studies on analogous compounds .

Q. What strategies are recommended for elucidating the mechanism of enzyme inhibition by this compound?

  • Kinetic Studies : Determine inhibition constants (Kᵢ) via Lineweaver-Burk plots under varying substrate concentrations .
  • Docking Simulations : Use molecular modeling (e.g., AutoDock Vina) to predict binding interactions with target enzymes like kinases .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics .
  • Mutagenesis : Engineer enzyme active-site mutants to identify critical residues for inhibition .

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